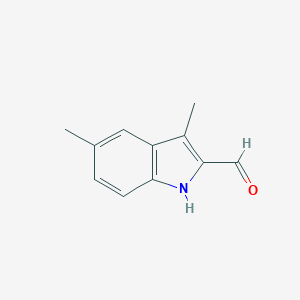

3,5-ジメチル-1H-インドール-2-カルバルデヒド

説明

3,5-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 3,5-Dimethyl-1H-indole-2-carbaldehyde is particularly interesting due to its unique structure, which includes a carbaldehyde group at the 2-position and methyl groups at the 3 and 5 positions of the indole ring.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of indole compounds, including 3,5-dimethyl-1H-indole-2-carbaldehyde, exhibit promising anticancer activities. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic signaling pathways. Specifically, compounds related to 3,5-dimethyl-1H-indole-2-carbaldehyde have been evaluated for their effects on hepatoma cell lines, demonstrating significant growth inhibition at low concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In particular, indole-based compounds have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For example, one study reported that an indolylquinazolinone derivative exhibited an MIC value as low as 1 μg/mL against MRSA, indicating strong antibacterial potential .

Organic Synthesis

Synthetic Intermediates

3,5-Dimethyl-1H-indole-2-carbaldehyde serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various reactions such as Mannich-type additions and condensation reactions with other aldehydes and amines. The ability to synthesize complex indole derivatives from this compound expands its utility in developing new pharmaceuticals and agrochemicals .

Photocatalytic Reactions

Recent advancements have explored the use of 3,5-dimethyl-1H-indole-2-carbaldehyde in photocatalytic processes. Under specific light conditions, this compound can facilitate C–C bond formation and other transformations that are essential for creating complex organic molecules .

Case Studies

作用機序

Target of Action

3,5-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The interaction of these compounds with their targets can result in changes at the cellular level, potentially leading to therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

The indole scaffold, including 3,5-Dimethyl-1H-indole-2-carbaldehyde, binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives

Cellular Effects

Indole derivatives play a main role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 2-position of the indole ring. This reaction involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-1H-indole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

3,5-Dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3,5-Dimethyl-1H-indole-2-carboxylic acid.

Reduction: 3,5-Dimethyl-1H-indole-2-methanol.

Substitution: 3,5-Dimethyl-1H-indole-2-bromoaldehyde or 3,5-Dimethyl-1H-indole-2-nitroaldehyde.

類似化合物との比較

Similar Compounds

Indole-3-carbaldehyde: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical reactivity and biological activity.

3-Methylindole: Lacks the aldehyde group, which significantly alters its chemical properties and applications.

5-Methylindole: Similar to 3-Methylindole but with the methyl group at the 5 position.

Uniqueness

3,5-Dimethyl-1H-indole-2-carbaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

生物活性

3,5-Dimethyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. The compound's unique structure, featuring methyl groups at the 3 and 5 positions and an aldehyde group at the 2 position, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

Target Receptors

3,5-Dimethyl-1H-indole-2-carbaldehyde interacts with multiple biological receptors, similar to other indole derivatives. These interactions can lead to various biological responses, including:

- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.

- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Effects : It exhibits inhibitory effects against various bacterial strains and fungi.

Biochemical Pathways

The compound influences several biochemical pathways, which include:

- Antioxidant Activity : Reducing oxidative stress in cells.

- Anti-inflammatory Responses : Modulating inflammatory pathways to reduce tissue damage.

- Antidiabetic Effects : Potentially improving insulin sensitivity and glucose metabolism.

Antimicrobial Activity

Research has demonstrated that 3,5-Dimethyl-1H-indole-2-carbaldehyde possesses significant antimicrobial properties. A study evaluated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | Inactive |

| Candida albicans | 7.80 μg/mL |

The compound showed high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of cancer cells. For instance, it has been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) through the activation of caspases, which are critical for programmed cell death. The following table summarizes the observed effects:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HCT-116 | 15 | Cell cycle arrest |

These findings suggest that the compound could be developed as a novel anticancer agent .

Comparison with Similar Compounds

To better understand the unique properties of 3,5-Dimethyl-1H-indole-2-carbaldehyde, it is useful to compare it with other related indole derivatives:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Indole-3-carbaldehyde | Lacks methyl groups at positions 3 and 5 | Different chemical reactivity |

| 3-Methylindole | Lacks aldehyde group | Altered chemical properties |

| 5-Methylindole | Similar to 3-Methylindole but with a methyl group at position 5 | Distinct biological activity |

The presence of both the aldehyde and methyl groups in 3,5-Dimethyl-1H-indole-2-carbaldehyde enhances its biological activity compared to these other compounds .

特性

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUNHFBHYCXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424352 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-67-8 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。